![molecular formula C18H17N3O B2981882 (E)-3-(1-hydrazonoethyl)-6-methyl-4-phenylquinolin-2(1H)-one CAS No. 381208-49-7](/img/structure/B2981882.png)
(E)-3-(1-hydrazonoethyl)-6-methyl-4-phenylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(1-hydrazonoethyl)-6-methyl-4-phenylquinolin-2(1H)-one, also known as HMQ, is a quinoline derivative that has been studied for its potential therapeutic applications in various diseases. It has shown promising results in scientific research, particularly in the areas of cancer and neurodegenerative diseases.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
The quinolin-2(1H)-one structure is a key intermediate in the synthesis of various heterocyclic compounds. These compounds are significant due to their presence in numerous pharmacologically active molecules. The ability to synthesize diverse heterocyclic frameworks starting from (E)-3-(1-hydrazonoethyl)-6-methyl-4-phenylquinolin-2(1H)-one allows for the exploration of new medicinal compounds with potential biological activities .
Development of Antimicrobial Agents
Quinolone derivatives have been extensively studied for their antimicrobial properties. The structural modification of (E)-3-(1-hydrazonoethyl)-6-methyl-4-phenylquinolin-2(1H)-one can lead to the development of novel antimicrobial agents that can be effective against resistant strains of bacteria and other pathogens .
Anti-inflammatory Applications
The anti-inflammatory properties of quinolone derivatives make them candidates for the treatment of inflammatory diseases. By modifying the core structure of (E)-3-(1-hydrazonoethyl)-6-methyl-4-phenylquinolin-2(1H)-one, researchers can develop new anti-inflammatory drugs with improved efficacy and reduced side effects .
Anticancer Research
Quinolone derivatives have shown promise in anticancer research due to their ability to interfere with various cellular processes. The compound could be used as a starting point for the synthesis of new anticancer agents, potentially leading to treatments that are more selective and less toxic .
Neurological Disorder Studies
The structural similarity of quinolone derivatives to certain neuroactive compounds suggests that they could be used in the study of neurological disorders. By creating derivatives of (E)-3-(1-hydrazonoethyl)-6-methyl-4-phenylquinolin-2(1H)-one, scientists can investigate their potential as therapeutic agents for conditions such as Alzheimer’s disease and Parkinson’s disease .
Enzyme Inhibition
Quinolone derivatives can act as enzyme inhibitors, disrupting the activity of enzymes that are crucial for the survival of pathogens. This application is particularly relevant in the design of new drugs that target specific enzymes within bacterial or viral cells, thereby inhibiting their growth or replication .
properties
IUPAC Name |
3-ethanehydrazonoyl-6-methyl-4-phenyl-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-11-8-9-15-14(10-11)17(13-6-4-3-5-7-13)16(12(2)21-19)18(22)20-15/h3-10H,19H2,1-2H3,(H,20,22)/b21-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEROSRGXGVHSE-CIAFOILYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)C(=NN)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)/C(=N/N)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26659351 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(E)-3-(1-hydrazonoethyl)-6-methyl-4-phenylquinolin-2(1H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.